molecular formula C16H18N4O4S2 B2692330 Ethyl 4-(2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 392292-48-7

Ethyl 4-(2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2692330
CAS No.: 392292-48-7
M. Wt: 394.46
InChI Key: KJXOZDJJRHVVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate: is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the preparation of the thiadiazole core. This can be achieved through the reaction of appropriate precursors such as 5-propionamido-1,3,4-thiadiazole with thioacetamide under controlled conditions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Ethyl 4-(2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: Potential medicinal applications include its use as a drug precursor or in the development of therapeutic agents. Its biological activity may be explored for treating various diseases.

Industry: In industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Comparison with Similar Compounds

  • Ethyl 4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

  • 2-Amino-5-ethyl-1,3,4-thiadiazole

  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)toluenesulfonamide

Uniqueness: Ethyl 4-(2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate stands out due to its specific structural features, which may confer unique chemical and biological properties compared to similar compounds

Properties

IUPAC Name

ethyl 4-[[2-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S2/c1-3-12(21)18-15-19-20-16(26-15)25-9-13(22)17-11-7-5-10(6-8-11)14(23)24-4-2/h5-8H,3-4,9H2,1-2H3,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXOZDJJRHVVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.